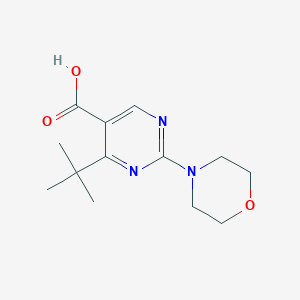
(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate is a complex organic compound that features a pyrazole ring substituted with a bromo group, a methyl group, and a phenyl group Additionally, it contains a pyrrolidine ring attached to a carbodithioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate yields 1-phenylpyrazole.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of Pyrrolidine-1-carbodithioate: The final step involves the reaction of the pyrazole derivative with pyrrolidine-1-carbodithioate, which can be synthesized from pyrrolidine and carbon disulfide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: The major products could include oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives where the bromo group is replaced by other functional groups.
科学的研究の応用
Chemistry
In chemistry, (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
作用機序
The mechanism of action of (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carbodithioate group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate: Unique due to the presence of both pyrazole and pyrrolidine rings.
This compound: Similar structure but with different substituents on the pyrazole ring.
This compound: Contains a different heterocyclic ring instead of pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS2/c1-18-13(11-23-16(22)19-9-5-6-10-19)14(17)15(21)20(18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLZIAVSGSVUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2684990.png)
![methyl 2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}benzoate](/img/structure/B2684991.png)


![N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide](/img/structure/B2684997.png)


![N-[(2-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2685002.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide](/img/structure/B2685004.png)
![2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2685005.png)


![4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2685010.png)
